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Optimized Force Field Parameters for (+)-Menthol

The following table compiles key optimized parameters for the menthol force field, which was developed to
be fully compatible with the OPLS-AA force field [1].

Specific Targets for .
Parameter Type o Optimized Values | Methodology
Optimization

Partial Atomic All atomic charges Fitted to reproduce quantum mechanical

Charges electrostatic potential and liquid-phase properties
[1].

Lennard-Jones ¢ (well depth) and o (van der Optimized to accurately reproduce density and

(LJ) Waals radius) for atom types enthalpy of vaporization [1].

Dihedral Rotation of the isopropyl and Fourier coefficients were recalculated to match

Angles hydroxyl groups guantum energy profiles (RHF/6-31G(d) level)

[1].

Validation of the Refined Menthol Force Field
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After parameter optimization, the force field's performance was validated by calculating several macroscopic

properties and comparing them to experimental data. The results are summarized below [1].

Property Temperature Simulation Result Experimental Reference
Density (g/lcm?) 293 K 0.892 0.891 [1] [2]
298 K 0.888 0.887 [1]
323 K 0.871 0.870 [1]
353 K 0.851 0.850 [1]
Surface Tension (mN/m) 298 K 30.8 31.0 [1]
323 K 27.9 28.2 [1]
Enthalpy of Vaporization (kJ/mol) 298 K 65.92 65.9 [1]
353K 60.42 61.1[1]
Shear Viscosity (cP) 298 K 13.1 13.2 [1]

FAQ & Troubleshooting Guide

Here are answers to some common questions and issues you might encounter:

e What if my simulation density does not match experimental values? This is a primary indicator
that non-bonded parameters (Lennard-Jones and/or partial charges) may need refinement. The
optimization strategy in the cited study involved systematically tuning the LJ parameters (¢ and o) and

refitting atomic charges to match experimental liquid density as a key target [1].

e How do I handle incorrect rotational energy barriers or conformer stability? Inaccurate dihedral

parameters are often the cause. The recommended protocol is to:

o Perform a quantum mechanical (QM) conformational scan by rotating the dihedral angle of
interest (e.g., in the isopropyl group) in 10° steps [1].
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o Calculate the energy profile at each step using an appropriate QM method (e.g., RHF/6-31G(d))
[1].

o Optimize the Fourier coefficients (Vn, n, y) in the force field's dihedral term to minimize the
difference between the QM and force field energy profiles [1].

e Can I use these parameters for menthol mixtures, like Deep Eutectic Solvents (DES)? Yes, the
optimized all-atom menthol parameters have been successfully used in simulations of menthol-fatty
acid eutectic mixtures [2]. For such systems, you must also ensure you have reliable parameters for the
other components, which may similarly require derivation from QM calculations (e.g., RESP partial
charges at the MP2/6-31G* level) [2].

e What is a robust general workflow for parameter optimization? The methodology can be

summarized in the following workflow:
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Success: Force Field Validated Identify Mismatch
Which property is off?

Thermodynamic

Conformational

A. Density/Energy Incorrect? B. Conformer Energy Incorrect?

Tune LJ o/e & Partial Charges Optimize Dihedral Coefficients
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Detailed Experimental Protocols

For researchers looking to implement or replicate these methods, here is a detailed breakdown of the key

computational experiments cited.

1. Calculation of Physicochemical Properties for Validation [1]

e System Setup: A system of 219 menthol molecules in a cubic box with periodic boundary conditions
was used for most properties. For shear viscosity, a larger system of 876 molecules was used.

¢ Density: Obtained from a 10 ns NPT simulation (1 bar pressure, Nosé-Hoover thermostat,
Parrinello-Rahman barostat). For lower temperatures (293 K, 298 K), enhanced sampling was used:
ten snapshots from a high-temperature (473 K) simulation were used to initialize ten parallel
simulations, and the densities were averaged.

e Surface Tension: Calculated from a 100 ns NVT simulation of an elongated box creating a vacuum
layer. The surface tension (y) was derived from the components of the pressure tensor using the
formula;y = 0.5 * Lz * [Pzz - (Pxx + Pyy)/2].

o Enthalpy of Vaporization: Calculated using the formula AHvap = E(g) - E(1l) + RT, where
E(g) is the total energy from a 100 ns NVT simulation of a single menthol molecule (gas phase),
and E(1) is the total energy from a 10 ns NVT simulation of the liquid system.

e Shear Viscosity: Calculated using a non-equilibrium periodic perturbation method during a 10 ns
NVT simulation.

2. Quantum Mechanical Dihedral Parameter Optimization [1]

e Conformational Scan: The dihedral angle of interest (e.g., in the isopropyl group) was rotated in 10°
increments from 0° to 360°.

¢ Energy Calculation: For each resulting conformer, a single-point energy calculation was performed
at the RHF/6-31G(d) level of theory, keeping the rest of the molecule fixed.

¢ Force Field Fitting: The Fourier coefficients for the dihedral term in the force field were optimized to
minimize the sum of squared differences between the QM-calculated energy profile and the energy
profile generated by the force field.

Need Custom Synthesis?
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simulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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